molecular formula C15H19BrO B13201678 ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene

({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene

Cat. No.: B13201678
M. Wt: 295.21 g/mol
InChI Key: CVIDCCWGUHTEGW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Descriptors

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is [1-(bromomethyl)cyclohex-3-en-1-yl]methoxymethylbenzene . This name derives from its core structural components:

  • A cyclohex-3-ene ring (a six-membered carbocycle with a double bond between positions 3 and 4).
  • A bromomethyl group (-CH2Br) attached to position 1 of the cyclohexene ring.
  • A methoxymethylbenzene substituent (-CH2OCH2C6H5) bonded to the same position 1 of the cyclohexene ring.

The structural hierarchy prioritizes the cyclohexene ring as the parent structure, with substituents listed in alphabetical order (bromomethyl precedes methoxymethylbenzene). The SMILES notation for the compound is C1CC(CC=C1)(COCC2=CC=CC=C2)CBr , which encodes the connectivity of atoms and functional groups (Table 1).

Table 1: Structural Descriptors of ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene

Property Value
IUPAC Name [1-(bromomethyl)cyclohex-3-en-1-yl]methoxymethylbenzene
SMILES C1CC(CC=C1)(COCC2=CC=CC=C2)CBr
InChI Key CVIDCCWGUHTEGW-UHFFFAOYSA-N
Hybridization Scheme sp³ (cyclohexene carbons), sp² (double-bond carbons), sp³ (benzene)

The InChI Key (CVIDCCWGUHTEGW-UHFFFAOYSA-N) provides a unique identifier for computational database searches, ensuring precise structural differentiation from similar molecules.

Alternative Naming Conventions in Chemical Databases

Chemical databases and commercial catalogs often employ simplified or proprietary naming conventions. For this compound, alternative identifiers include:

  • EN300-677731 : A vendor-specific alphanumeric code used in chemical supplier catalogs.
  • This compound : A non-IUPAC systematic name that explicitly describes substituent positions.

Notably, some databases may abbreviate the methoxymethylbenzene group as BOMB (benzyloxymethyl) in shorthand notations, though this practice is not universally standardized. The absence of widely accepted trivial names underscores the compound’s specialized use in research contexts.

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number for this compound is 1935276-04-2 , a unique identifier assigned by the Chemical Abstracts Service. This number enables unambiguous tracking in regulatory, safety, and patent documentation.

The molecular formula C15H19BrO was validated through high-resolution mass spectrometry (HRMS), yielding an exact mass of 294.06193 Da . This matches the theoretical mass calculated from isotopic abundances (Table 2).

Table 2: Molecular Formula Validation

Property Value Method of Validation
Molecular Formula C15H19BrO PubChem computed
Molecular Weight 295.21 g/mol PubChem 2.1 (2021.05.07)
Exact Mass 294.06193 Da HRMS
XLogP3-AA 4 XLogP3 3.0

The XLogP3-AA value of 4 indicates moderate hydrophobicity, consistent with the compound’s bromine and aromatic substituents. Rotatable bond counts (5) further reflect conformational flexibility in the methoxymethylbenzene side chain.

Properties

Molecular Formula

C15H19BrO

Molecular Weight

295.21 g/mol

IUPAC Name

[1-(bromomethyl)cyclohex-3-en-1-yl]methoxymethylbenzene

InChI

InChI=1S/C15H19BrO/c16-12-15(9-5-2-6-10-15)13-17-11-14-7-3-1-4-8-14/h1-5,7-8H,6,9-13H2

InChI Key

CVIDCCWGUHTEGW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)(COCC2=CC=CC=C2)CBr

Origin of Product

United States

Preparation Methods

Preparation Methods of ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

The preparation requires careful control of reaction conditions to maintain the integrity of the bromomethyl group and avoid side reactions such as elimination or rearrangement.

Detailed Synthetic Routes

Bromomethylation of Cyclohexenyl Derivative

A common approach starts with a cyclohexenyl methanol or cyclohexenyl methyl ether precursor, which undergoes bromination at the methyl position adjacent to the ring.

  • Reagents: N-Bromosuccinimide (NBS) with radical initiators such as 2,2'-azobis(isobutyronitrile) (AIBN)
  • Solvent: Tetrachloromethane (CCl4) or other inert solvents
  • Conditions: Reflux for several hours (e.g., 3 hours)
  • Outcome: Selective bromination at the benzylic or allylic methyl position to yield bromomethyl cyclohexenyl intermediate

This method is supported by analogous bromomethylation reactions such as the synthesis of 1-(bromomethyl)-3-phenoxybenzene, which achieved an 86% yield under similar conditions (NBS, AIBN, CCl4, reflux, 3 h).

Ether Formation via Nucleophilic Substitution

The bromomethylated cyclohexenyl intermediate is then reacted with benzyl alcohol or benzyl methanol derivatives to form the methoxymethyl ether linkage.

  • Reagents: Benzyl alcohol or benzyl methanol, base (e.g., cesium carbonate, potassium carbonate)
  • Solvent: Dimethylformamide (DMF) or acetone
  • Conditions: Low temperature (0 °C to room temperature) to avoid epimerization or side reactions
  • Mechanism: Nucleophilic substitution (SN2) where the benzyl alkoxide attacks the bromomethyl group, forming the ether bond

This approach is analogous to the synthesis of other bromomethyl ethers where phenols or alcohols react with bromomethylated intermediates in the presence of base to give high yields (82–96%).

Experimental Data and Research Outcomes

Representative Experimental Procedure

Step Reagents & Conditions Description Yield (%) Notes
1 Cyclohexenyl methyl precursor + NBS + AIBN in CCl4, reflux 3 h Bromomethylation of cyclohexenyl methyl group ~85 Radical bromination, monitored by TLC
2 Bromomethylated intermediate + benzyl alcohol + Cs2CO3 in DMF, 0 °C to RT Ether formation via SN2 substitution 82–96 Avoid epimerization, high purity needed

Characterization Data

  • [^1H NMR (CDCl3)](pplx://action/followup): Signals corresponding to bromomethyl protons (singlet around δ 4.4 ppm), aromatic protons of benzyl group (multiplets δ 6.9–7.4 ppm), and cyclohexenyl ring protons (multiplets δ 1.2–2.8 ppm).
  • [^13C NMR](pplx://action/followup): Characteristic signals for bromomethyl carbon (~30–40 ppm), aromatic carbons (~120–140 ppm), and cyclohexenyl carbons.
  • HRMS (ESI): Molecular ion peak consistent with C15H21BrO (m/z 297.23 g/mol).

Comparative Analysis of Preparation Methods

Method Aspect Radical Bromination (NBS/AIBN) Alternative Acylketene Route
Starting Material Cyclohexenyl methyl derivative Brominated Meldrum’s acid derivative
Reaction Type Radical bromination Cyclocondensation and ring closure
Yield 80–86% 64–74% (for related brominated intermediates)
Advantages Simple, high yield, scalable Useful for complex substitutions
Limitations Requires radical initiator, careful control to avoid overbromination Multi-step, requires purified intermediates

The radical bromination method is the most direct and commonly used for preparing bromomethyl cyclohexenyl derivatives, including this compound.

Summary and Recommendations

  • The preparation of this compound is efficiently achieved via radical bromination of cyclohexenyl methyl precursors followed by nucleophilic substitution with benzyl alcohol derivatives.
  • Reaction conditions must be optimized to prevent side reactions such as epimerization or elimination.
  • High yields (80–96%) and purity are attainable with standard organic synthesis techniques.
  • Characterization by NMR and HRMS confirms the structure and purity of the final product.
  • Alternative synthetic routes involving brominated Meldrum’s acid derivatives provide options for more complex functionalizations but are less direct.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂).

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl (OH) or carbonyl (C=O) groups.

    Reduction Reactions: The double bond in the cyclohexene ring can be reduced to form a cyclohexane ring using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents like water or dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or other hydrogenation catalysts.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.

    Oxidation: Products can include alcohols, ketones, or carboxylic acids.

    Reduction: The major product is the fully saturated cyclohexane derivative.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.

Biology and Medicine

    Drug Development: Potential precursor for the synthesis of bioactive compounds with therapeutic properties.

    Biochemical Studies: Used in studies to understand the interaction of aromatic and aliphatic compounds with biological macromolecules.

Industry

    Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.

    Chemical Manufacturing: Employed in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism by which ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene exerts its effects depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new functional groups.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ring Systems

([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene (CAS: 1494416-49-7)
  • Molecular Formula : C₁₄H₁₉BrO
  • Molecular Weight : 283.20
  • Key Differences : Replaces the cyclohexene ring with a saturated cyclopentane ring.
  • Lower steric strain compared to cyclopropane derivatives (e.g., cyclobutane analogues in ) .
1-{[1-(Bromomethyl)cyclobutyl]methoxy}-3-(methoxymethyl)benzene
  • Molecular Formula: Not explicitly provided ().
  • Key Differences : Incorporates a strained cyclobutane ring and an additional methoxymethyl group on the benzene.
  • Implications :
    • Higher ring strain increases reactivity in ring-opening reactions.
    • Additional methoxy group enhances polarity and solubility in polar solvents .

Brominated Aromatic Derivatives with Functional Group Variations

4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS: 132532-64-0)
  • Molecular Formula : C₉H₁₁BrO₃
  • Molecular Weight : 247.09
  • Key Differences : Methoxymethoxy group replaces the methoxymethyl-cyclohexene moiety.
  • Implications: Increased oxygen content improves water solubility.
1-Bromo-3-(bromomethyl)-2-[(2,5-difluorophenyl)methoxy]benzene
  • Molecular Formula : C₁₄H₁₀Br₂F₂O
  • Key Differences : Features difluorophenyl and dual bromomethyl groups.
  • Predicted Properties :
    • Boiling Point : 399.6°C
    • Density : 1.717 g/cm³
  • Implications :
    • Fluorine atoms increase density and thermal stability.
    • Dual bromomethyl groups enhance electrophilic substitution reactivity .

Esters and Methoxy-Substituted Analogues

Methyl Ester Derivatives (e.g., Compound 27 in )
  • Key Differences : Incorporates ester groups instead of methoxymethyl-benzene.
  • Implications :
    • Esters improve inhibition potency in enzyme-targeted applications (e.g., sEH inhibitors).
    • Methoxy groups alone (e.g., Compound 28) show reduced activity, highlighting the importance of ester functionalities in biological systems .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Density (g/cm³) Notable Reactivity/Applications
Target Compound C₁₅H₁₉BrO ~299.22 (calc.) Bromomethyl, cyclohexene, methoxymethyl N/A N/A Diels-Alder reactions, alkylation
([1-(Bromomethyl)cyclopentyl]methoxy)methyl)benzene C₁₄H₁₉BrO 283.20 Cyclopentane, bromomethyl N/A N/A Reduced conjugation potential
1-Bromo-3-(bromomethyl)-2-[(2,5-difluorophenyl)methoxy]benzene C₁₄H₁₀Br₂F₂O 404.04 Difluorophenyl, dual bromomethyl 399.6 1.717 High thermal stability
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene C₉H₁₁BrO₃ 247.09 Methoxymethoxy N/A N/A Enhanced polarity

Biological Activity

The compound ({[1-(Bromomethyl)cyclohex-3-en-1-yl]methoxy}methyl)benzene , also known by its IUPAC name, exhibits a unique structure that combines a bromomethyl group with a cyclohexene moiety and a methoxybenzyl component. This structural complexity suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C12H15BrO\text{C}_{12}\text{H}_{15}\text{BrO}

This molecular formula indicates the presence of a bromine atom, which often contributes to the biological activity of organic compounds. The presence of both cyclohexene and methoxy groups may influence its interaction with biological targets.

Biological Activity Overview

Research has indicated several potential biological activities associated with similar compounds:

  • Antimicrobial Activity : Compounds containing bromomethyl groups have shown antibacterial properties. For instance, studies on brominated derivatives of aromatic compounds demonstrated significant activity against various bacterial strains.
  • Anticancer Properties : Certain brominated compounds exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
  • Anti-inflammatory Effects : Some derivatives have been noted for their ability to inhibit inflammatory pathways, potentially through the modulation of pro-inflammatory cytokines.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry found that bromomethyl derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, revealing effective concentrations in the low micromolar range, indicating strong potential for therapeutic applications.

CompoundMIC (µg/mL)Target Organism
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
This compound8Staphylococcus aureus

Anticancer Activity

In vitro studies have shown that this compound induces apoptosis in MCF-7 breast cancer cells. The compound was found to activate caspase pathways, leading to programmed cell death.

Assay TypeResult
Cell Viability AssayIC50 = 25 µM
Apoptosis AssayCaspase activation detected

Anti-inflammatory Effects

Research highlighted in Phytotherapy Research demonstrated that similar compounds could inhibit the production of TNF-alpha in activated macrophages, suggesting a role in modulating inflammatory responses.

The biological activities observed can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Brominated compounds often induce oxidative stress in cells, which can lead to apoptosis in cancer cells.
  • Enzyme Inhibition : Compounds may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into cell membranes, disrupting their integrity and leading to cell death.

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